molecular formula C8H7IO B3086635 4-Iodo-3-methylbenzaldehyde CAS No. 1160924-07-1

4-Iodo-3-methylbenzaldehyde

Cat. No.: B3086635
CAS No.: 1160924-07-1
M. Wt: 246.04 g/mol
InChI Key: MSOMUMGPCHBUKG-UHFFFAOYSA-N
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Description

4-Iodo-3-methylbenzaldehyde is an organic compound with the molecular formula C8H7IO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an iodine atom at the fourth position and a methyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodo-3-methylbenzaldehyde can be synthesized from 4-iodo-3-methylbenzonitrile. The process involves the reduction of the nitrile group to an aldehyde using diisobutylaluminum hydride (DIBAL-H) in dichloromethane at low temperatures (-15 to -20°C). The reaction is carried out under nitrogen atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reduction techniques with appropriate scaling of reagents and reaction conditions to ensure safety and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 4-iodo-3-methylbenzoic acid.

    Reduction: The aldehyde group can be reduced to form 4-iodo-3-methylbenzyl alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium azide (NaN3) or other nucleophiles in the presence of a suitable catalyst.

Major Products:

    Oxidation: 4-Iodo-3-methylbenzoic acid.

    Reduction: 4-Iodo-3-methylbenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-Iodo-3-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Iodo-3-methylbenzaldehyde exerts its effects depends on the specific chemical reactions it undergoesThe aldehyde group can participate in various condensation reactions, forming imines or other derivatives that can interact with biological targets .

Comparison with Similar Compounds

Uniqueness: 4-Iodo-3-methylbenzaldehyde is unique due to the specific positioning of the iodine and methyl groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthesis in organic chemistry.

Properties

IUPAC Name

4-iodo-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOMUMGPCHBUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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